molecular formula C11H13N3O2 B1526535 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 1249525-89-0

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B1526535
CAS No.: 1249525-89-0
M. Wt: 219.24 g/mol
InChI Key: DMQJGNKUQTUVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in cancer cells and its restricted expression in normal tissues make it an attractive target for cancer therapy .

Mode of Action

This compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . This ADC binds to FolRα with high affinity and is internalized rapidly into target positive cells . Once inside the cell, the ADC releases a tubulin-targeting cytotoxin known as 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The released cytotoxin, 3-aminophenyl hemiasterlin, targets tubulin, a globular protein that is a major component of the cytoskeleton . By targeting tubulin, the cytotoxin disrupts the normal function of the cytoskeleton, leading to cell death . This process is part of the broader biochemical pathway known as the tubulin polymerization pathway .

Pharmacokinetics

STRO-002, the ADC containing this compound, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The action of this compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . A single dose of STRO-002 induced significant tumor growth inhibition . In addition, combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models .

Action Environment

The action of this compound can be influenced by the tumor microenvironment . The ADC is linked to the cytotoxin through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This allows for a specific delivery and cytotoxic profile in tumor cells .

Properties

IUPAC Name

3-(3-aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-4-7(12)6-8/h3-6H,12H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJGNKUQTUVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.